N-[3-(acetylamino)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(acetylamino)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Benzodioxin Moiety: The 2,3-dihydro-1,4-benzodioxin ring can be synthesized from catechol and ethylene glycol under acidic conditions to form 1,4-benzodioxane.
Acetylation of Aniline: The acetylation of aniline with acetic anhydride produces N-acetylaniline.
Formation of the Pyrrolidine Ring: The final step involves the formation of the pyrrolidine ring through a cyclization reaction, often using a suitable catalyst and solvent system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the compound, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.
Medicine
Medicinally, N-[3-(acetylamino)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide could be investigated for its potential therapeutic effects. Its structure suggests it might have activity against certain diseases, possibly through inhibition of specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It could act by binding to active sites of enzymes, thereby inhibiting their activity, or by interacting with receptors to modulate signaling pathways. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-[3-(acetylamino)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide: shares similarities with other benzodioxin derivatives and pyrrolidine-based compounds.
N-acetylaniline: and are simpler analogs that share structural motifs with the compound .
Uniqueness
The uniqueness of This compound lies in its combined structural features, which may confer specific biological activities not seen in simpler analogs. Its ability to undergo various chemical reactions also makes it a valuable compound for synthetic and medicinal chemistry.
Properties
Molecular Formula |
C21H21N3O5 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H21N3O5/c1-13(25)22-15-3-2-4-16(10-15)23-21(27)14-9-20(26)24(12-14)17-5-6-18-19(11-17)29-8-7-28-18/h2-6,10-11,14H,7-9,12H2,1H3,(H,22,25)(H,23,27) |
InChI Key |
PNWLZPAALUHGBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.